[(2,5-Dimethoxyphenyl)sulfonyl](2-methylpropyl)amine
Overview
Description
(2,5-Dimethoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a dimethoxyphenyl ring and an isobutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)sulfonylamine typically involves the following steps:
Formation of the Dimethoxyphenyl Sulfonyl Chloride: This step involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 2-methylpropylamine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
(2,5-Dimethoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the dimethoxyphenyl ring may interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethoxyphenyl)sulfonylamine
- (2,4-Dimethoxyphenyl)sulfonylamine
- (3,5-Dimethoxyphenyl)sulfonylamine
Uniqueness
(2,5-Dimethoxyphenyl)sulfonylamine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. This structural feature may result in different biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-methylpropyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-9(2)8-13-18(14,15)12-7-10(16-3)5-6-11(12)17-4/h5-7,9,13H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYZZNSFCOFXTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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